molecular formula C27H23F2NO5 B12299168 (4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline

(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline

Cat. No.: B12299168
M. Wt: 479.5 g/mol
InChI Key: YOLNFSPPVRCLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline is a synthetic compound that belongs to the class of fluorinated proline derivatives. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-difluorobenzyloxy substituent on the proline ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the difluorobenzyloxy group introduces fluorine atoms, which can enhance the compound’s stability and biological activity.

Preparation Methods

The synthesis of (4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Proline Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the 2,4-Difluorobenzyloxy Group: The protected proline is then reacted with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the 2,4-difluorobenzyloxy group.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities .

Chemical Reactions Analysis

(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of proline.

    Substitution Reactions: The 2,4-difluorobenzyloxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like piperidine for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline has several scientific research applications:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group, allowing for the sequential addition of amino acids to form peptides.

    Medicinal Chemistry: The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound can be used as a building block in the synthesis of fluorinated peptides and peptidomimetics.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on the biological activity of proline-containing peptides and proteins.

    Industrial Applications: The compound can be used in the development of new materials and catalysts that benefit from the unique properties of fluorinated compounds

Mechanism of Action

The mechanism of action of (4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The 2,4-difluorobenzyloxy group can influence the compound’s reactivity and stability by introducing electron-withdrawing fluorine atoms, which can affect the compound’s interactions with biological targets and pathways .

Comparison with Similar Compounds

(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline can be compared with other similar compounds, such as:

By comparing these compounds, researchers can highlight the unique properties of this compound, such as its enhanced stability and potential for use in various applications.

Properties

Molecular Formula

C27H23F2NO5

Molecular Weight

479.5 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H23F2NO5/c28-17-10-9-16(24(29)11-17)14-34-18-12-25(26(31)32)30(13-18)27(33)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23,25H,12-15H2,(H,31,32)

InChI Key

YOLNFSPPVRCLEH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=C(C=C(C=C5)F)F

Origin of Product

United States

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